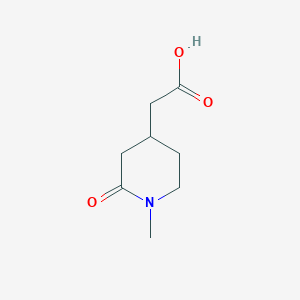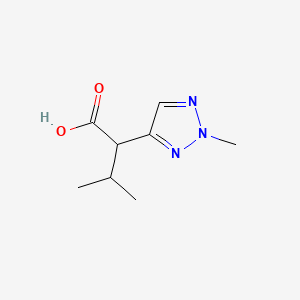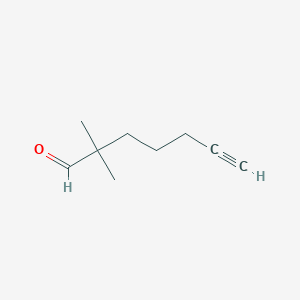
2,2-Dimethylhept-6-ynal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and is known for its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylhept-6-ynal can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhept-6-yne with an oxidizing agent to introduce the formyl group. Another method includes the use of organometallic reagents to form the desired alkyne structure followed by oxidation to yield the aldehyde group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions
2,2-Dimethylhept-6-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The triple bond in the compound allows for various substitution reactions, including halogenation and hydrohalogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated alkynes.
科学的研究の応用
2,2-Dimethylhept-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethylhept-6-ynal involves its reactivity due to the presence of the triple bond and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
(E)-6,6-Dimethyl-2-hepten-4-ynal: Similar structure but with a double bond instead of a triple bond.
2,6-Dimethylhept-5-enal: Contains a double bond and an aldehyde group but lacks the triple bond.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
2,2-dimethylhept-6-ynal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h1,8H,5-7H2,2-3H3 |
InChIキー |
UNULHHFJUYFKTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCC#C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


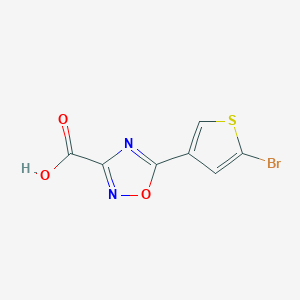
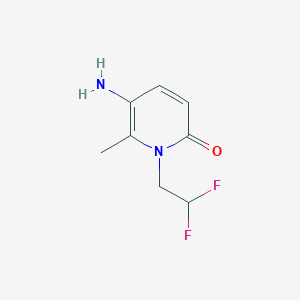
![tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate](/img/structure/B13065220.png)

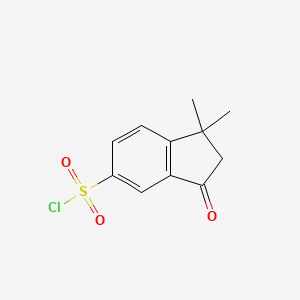
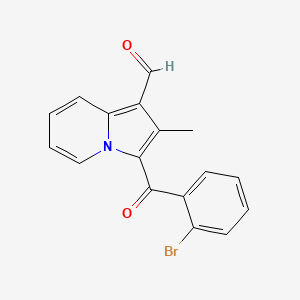
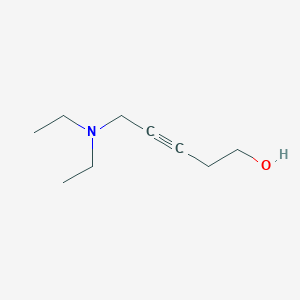
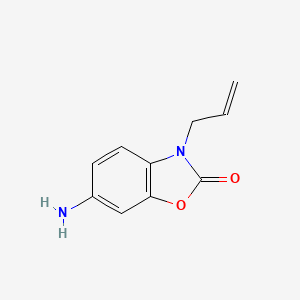
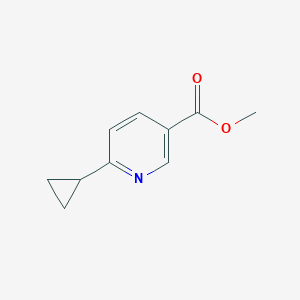
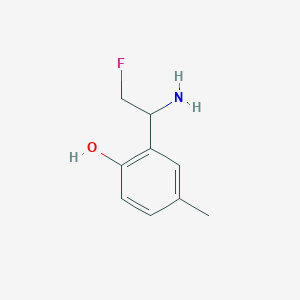

![3-[(2-Fluorophenyl)methoxy]-4-iodooxolane](/img/structure/B13065273.png)
